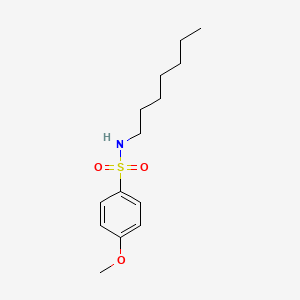

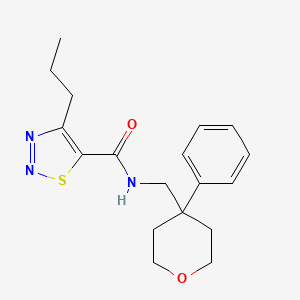

![molecular formula C20H13F2N3O B2959504 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide CAS No. 313405-31-1](/img/structure/B2959504.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide” is a compound that contains a benzimidazole function, along with a chalcone (or styryl) moiety linked by a benzamide . It’s part of a series of hybridized molecules that have been synthesized and characterized for their potential anti-proliferative activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been described . Another study reported the development of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Scientific Research Applications

Synthesis Methods and Catalytic Activities

Water Mediated Synthesis : A notable environmentally friendly synthesis method involves water-mediated, step-wise, tandem, and one-pot syntheses of 2-(1H-benzo[d]imidazole-2-yl)-N-arylbenzamide derivatives. This approach utilizes water as a solvent, emphasizing its eco-friendly nature and efficiency in producing excellent yields (Reddy, Dubey, & Reddy, 2014).

Copper-Catalyzed Coupling : Another significant application is in copper-catalyzed N-arylation of imidazoles, showcasing the compound's versatility in facilitating reactions to produce N-arylimidazoles in high yields. This method highlights the compound's potential in catalytic processes (Kiyomori, Marcoux, & Buchwald, 1999).

Material Applications and Physico-Chemical Properties

Non-Linear Optical (NLO) Materials : Research into the physico-chemical and density functional theory (DFT) studies of derivatives of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide has indicated their potential as non-linear optical materials. The significant molecular hyperpolarizabilities and fine microscopic NLO behavior of these molecules suggest their utility in NLO devices (Manikandan, Perumal, & Jayamoorthy, 2019).

Emissive Materials and AIE Mechanism : The compound has also been explored for its aggregation-induced emission (AIE) properties. Studies have shown that specific derivatives can exhibit enhanced emission in the solid state due to unique molecular packing and interactions, presenting applications in optoelectronic devices and sensors (Qian et al., 2012).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to have a broad range of biological activities . They are known to interact with various targets, including enzymes like dihydrofolate reductase (DHFR), which participates in purine synthesis .

Mode of Action

For instance, some imidazole derivatives can block signal reception at the level of certain receptors, leading to reduced transcription of specific genes .

Biochemical Pathways

For example, some imidazole derivatives have been found to inhibit the proliferation of certain cell lines .

Result of Action

Similar compounds have been reported to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antitumor, and other effects . Some imidazole derivatives have also been found to inhibit the proliferation of certain cell lines .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence or absence of certain substances in the reaction environment .

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2N3O/c21-13-7-5-8-14(22)18(13)20(26)25-15-9-2-1-6-12(15)19-23-16-10-3-4-11-17(16)24-19/h1-11H,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLFWLSRAZRXTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,4-Dimethoxyphenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2959423.png)

![1,3-Dimethyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2959430.png)

![4-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2959432.png)

![4,11-dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B2959437.png)